![molecular formula C18H11ClN6 B5640587 3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5640587.png)
3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Description
Synthesis Analysis
Synthesis of such compounds often involves heterocyclization reactions and various substitution processes. For instance, derivatives of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidines, which are structurally related, were synthesized through reactions involving available carboxamides and aminopyrazoles. Similarly, reactions involving sodium salts and heterocyclic amines lead to the formation of compounds like pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidine derivatives (Shawali et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various functional groups attached to the pyrazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine frameworks. These structural variations significantly influence their chemical behavior and biological activities. The molecular structure is determined through techniques like elemental analysis, spectral data, and sometimes X-ray crystallography (Sweidan et al., 2020).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, including selective cyclization modes leading to the formation of pyrazolo- and triazolo[1,5-α]pyrimidines, showcasing their reactive nature under different conditions. The choice of reactants and the conditions applied during synthesis can lead to diverse structural analogues with unique properties (Velihina et al., 2023).
Mechanism of Action
properties
IUPAC Name |
5-(2-chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6/c19-15-9-5-4-8-13(15)17-22-23-18-14-10-21-25(12-6-2-1-3-7-12)16(14)20-11-24(17)18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDCFPFSWTPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine |
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